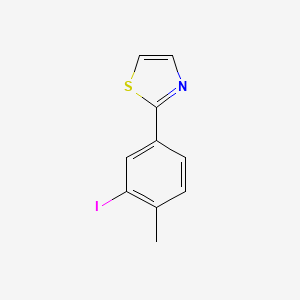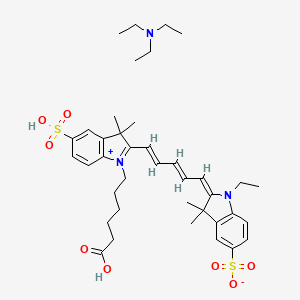
CY5 triethylamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CY5 triethylamine salt is a cyanine-containing fluorochrome widely used in scientific research. It is known for its strong fluorescence properties, with excitation and emission maxima at 649 nm and 670 nm, respectively . This compound is particularly useful in various fluorescence-based applications, including immunocytochemistry and immunohistochemistry .
準備方法
Synthetic Routes and Reaction Conditions
CY5 triethylamine salt is synthesized through a series of chemical reactions involving the conjugation of cyanine dyes with triethylamine. The process typically involves the reaction of a cyanine dye with an amine-reactive group, such as an NHS ester, in the presence of triethylamine . The reaction conditions often include a solvent like dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and crystallization .
化学反応の分析
Types of Reactions
CY5 triethylamine salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the triethylamine group.
Oxidation and Reduction: The cyanine dye component can undergo redox reactions, altering its fluorescence properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing and Reducing Agents: Agents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-conjugated cyanine dyes .
科学的研究の応用
CY5 triethylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic imaging and as a tracer in biomedical research.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
作用機序
The mechanism of action of CY5 triethylamine salt involves its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This property is due to the presence of the cyanine dye, which has a conjugated system of double bonds that allows for efficient energy absorption and emission . The triethylamine group enhances the solubility and stability of the compound, making it suitable for various applications .
類似化合物との比較
Similar Compounds
CY5 NHS Ester triethylamine salt: Similar in structure and function, used for labeling peptides and proteins.
CY5.5 triethylamine salt: Another cyanine dye with slightly different spectral properties, used in similar applications.
Uniqueness
CY5 triethylamine salt is unique due to its specific excitation and emission wavelengths, which make it highly suitable for applications requiring red fluorescence. Its high solubility and stability also set it apart from other similar compounds .
特性
分子式 |
C39H55N3O8S2 |
|---|---|
分子量 |
758.0 g/mol |
IUPAC名 |
(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C33H40N2O8S2.C6H15N/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;1-4-7(5-2)6-3/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);4-6H2,1-3H3 |
InChIキー |
VSINJOOHCKRFTE-UHFFFAOYSA-N |
異性体SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C.CCN(CC)CC |
正規SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C.CCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


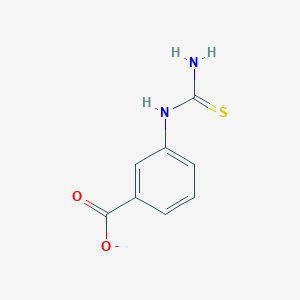
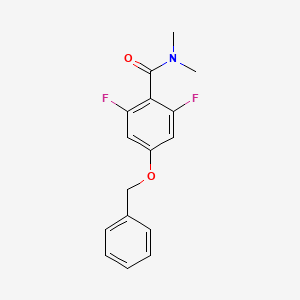
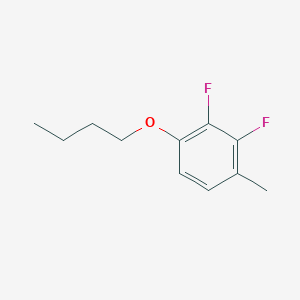
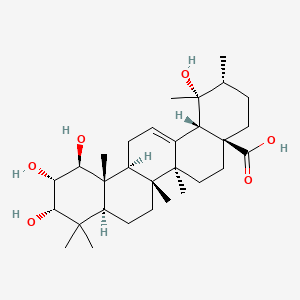
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)
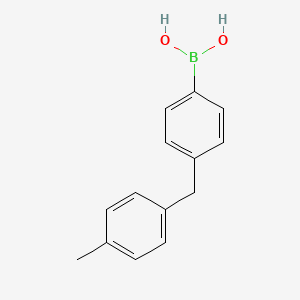
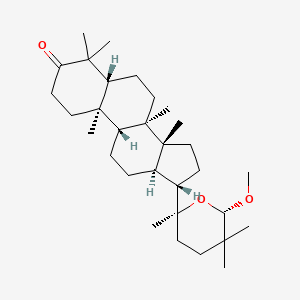

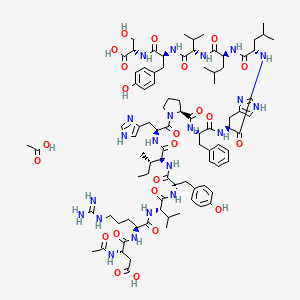
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14760478.png)
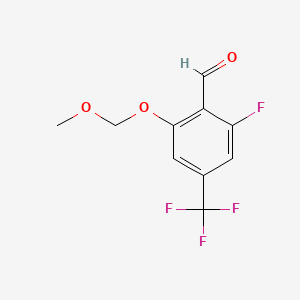
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)
